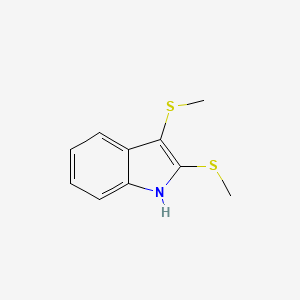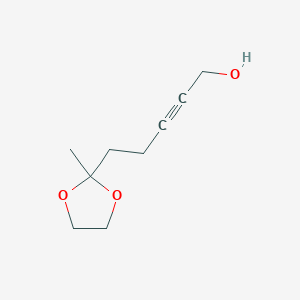
2,3-Bis(methylsulfanyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(methylsulfanyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methylsulfanyl groups attached to the 2nd and 3rd positions of the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(methylsulfanyl)-1H-indole typically involves the introduction of methylsulfanyl groups to the indole ring. One common method is the reaction of indole with methylsulfanyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
2,3-Bis(methylsulfanyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to reflux conditions.
Reduction: LiAlH4, NaBH4, ether or THF as solvent, low to moderate temperatures.
Substitution: Halogenating agents, nitrating agents, acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced indole derivatives.
Substitution: Formation of various substituted indoles depending on the reagents used.
科学研究应用
2,3-Bis(methylsulfanyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Bis(methylsulfanyl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
相似化合物的比较
2,3-Bis(methylsulfanyl)-1H-indole can be compared with other similar compounds such as:
2,3-Bis(methylsulfanyl)quinoxaline: Similar structure but with a quinoxaline ring instead of an indole ring.
2,3-Bis(methylsulfanyl)naphthoquinone: Contains a naphthoquinone ring and exhibits different chemical properties.
2,3-Bis(methylsulfanyl)pyrrole: Similar structure but with a pyrrole ring.
The uniqueness of this compound lies in its specific indole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds .
属性
CAS 编号 |
120517-33-1 |
|---|---|
分子式 |
C10H11NS2 |
分子量 |
209.3 g/mol |
IUPAC 名称 |
2,3-bis(methylsulfanyl)-1H-indole |
InChI |
InChI=1S/C10H11NS2/c1-12-9-7-5-3-4-6-8(7)11-10(9)13-2/h3-6,11H,1-2H3 |
InChI 键 |
KZYOEXLJZOPERB-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(NC2=CC=CC=C21)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate](/img/structure/B14283835.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)


![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)

![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)



![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)

